7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-Bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring fused with a benzene ring. The compound features a bromine atom at position 7 and a 3,4-dimethoxyphenyl substituent at position 4 (Figure 1). Benzoxazepinones are pharmacologically significant due to their structural versatility, which allows modulation of electronic and steric properties for targeted biological activity.
Synthetic routes for benzoxazepinones typically involve condensation of substituted amines with chloroacetyl chlorides or related electrophiles. For example, describes the use of 2-(3,4-dimethoxyphenyl)ethylamine with 2-chloroacetyl chloride in dichloromethane to form intermediates structurally analogous to this compound . Spectral characterization (IR, NMR, and MS) is critical for confirming the identity of such derivatives, as demonstrated in for a related 7-bromo-3-phenyl-benzoxazepinone .
Properties
IUPAC Name |
7-bromo-4-(3,4-dimethoxyphenyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-21-15-6-4-13(8-16(15)22-2)19-9-11-7-12(18)3-5-14(11)23-10-17(19)20/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKHPOLWJDHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:
This compound features a bromine atom at the 7-position and a dimethoxyphenyl group at the 4-position of the benzoxazepine ring. The presence of these substituents is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain benzoxazepine derivatives demonstrated cytotoxic effects against glioblastoma cells, suggesting that 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may possess similar properties through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanisms underlying the biological activity of benzoxazepines often involve:
- Inhibition of cell proliferation : Compounds like 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may inhibit key signaling pathways involved in cell growth.
- Induction of apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells.
- Targeting specific receptors : Some derivatives have been noted to interact with receptors such as the epidermal growth factor receptor (EGFR), enhancing their selectivity towards cancerous cells .
Pharmacological Studies
In various pharmacological studies, compounds similar to 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been evaluated for their therapeutic potential. A notable study reported that a related compound exhibited significant anticancer activity with an IC50 value in the nanomolar range against glioblastoma cells .
Case Study 1: Glioblastoma Treatment
A study involving the treatment of glioblastoma xenograft models demonstrated that a related benzoxazepine derivative significantly delayed tumor progression. Mice treated with this compound showed improved survival rates compared to controls. The study concluded that targeting specific pathways with benzoxazepine derivatives could be a promising strategy for glioblastoma therapy .
Case Study 2: Cardiovascular Effects
Another area of interest is the cardiovascular effects of compounds derived from benzoxazepines. Some studies have indicated potential benefits in managing heart rhythm disturbances and myocardial ischemia . The synthesis process for these compounds often involves bromination and subsequent modifications to enhance their pharmacological profiles.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in glioblastoma cells | |
| Cardiovascular | Potential benefits in myocardial ischemia | |
| Receptor Interaction | Targets EGFR for selective cytotoxicity |
Comparison with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 7-bromo-4-(3,4-dimethoxyphenyl)-... | <0.813 | Anticancer |
| Related Benzoxazepine Derivative | <0.500 | Anticancer |
| Other Benzoxazepine Analog | >10 | Non-selective |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparison of Key Benzoxazepinone Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound contrasts with the phenyl group in ’s derivative. Methoxy groups may enhance solubility and metabolic stability compared to unsubstituted phenyl groups, as seen in curcumin analogs (), where dimethoxy substituents improved pharmacokinetic profiles . Bromine vs. For example, ’s chloro derivative is a pharmaceutical intermediate, but bromine’s larger atomic radius could enhance van der Waals interactions in biological systems .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in , where 3,4-dimethoxyphenyl ethylamine reacts with chloroacetyl chlorides. This contrasts with ’s derivative, which uses simpler phenyl substituents and yields crystalline products (97% yield) .
reports tranquillizing effects for a 7-bromo-3-phenyl analog, suggesting the target compound’s dimethoxyphenyl group may modulate similar pathways . Curcumin analogs () with 3,4-dimethoxyphenyl groups exhibit DNMT1 inhibition but suffer from poor bioavailability. The benzoxazepinone core may mitigate this issue due to its rigid structure, which resists rapid metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
